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molecular formula C31H32N2O4 B193056 N-Benzylcarvedilol CAS No. 72955-94-3

N-Benzylcarvedilol

Cat. No. B193056
M. Wt: 496.6 g/mol
InChI Key: FFZGDNBZNMTOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169935B2

Procedure details

3.3 g of 1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol (5.2 mmol) were dissolved in 33 ml THF/methanol (2:1). A solution of 1.1 g of sodium hydroxide in 1.7 ml of water was added in one portion. The mixture was stirred for 18 h at 50° C. The mixture was rotary evaporated (35° C./20 mbar). The residue was dissolved in 25 ml of toluene and 20 ml of water. The phases were separated and the toluene phase was washed 3 times with 25 ml of water. The organic phase was rotary evaporated (40° C./15 mbar) and the residue was crystallized with 9 ml ethanol. The product was filtered under suction and washed twice with 3 ml cold ethanol. The substance was dried at 50° C. for 12 h.
Name
1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:22]3[CH:21]=[CH:20][CH:19]=[C:18]([O:23][CH2:24][CH:25]([OH:46])[CH2:26][N:27]([CH2:39][C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)[CH2:28][CH2:29][O:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=4[O:37][CH3:38])[C:17]=3[C:16]3[C:11]2=[CH:12][CH:13]=[CH:14][CH:15]=3)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C1COCC1.CO.O>[CH2:39]([N:27]([CH2:28][CH2:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[O:37][CH3:38])[CH2:26][CH:25]([OH:46])[CH2:24][O:23][C:18]1[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][C:22]=2[CH:21]=[CH:20][CH:19]=1)[C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C2=CC=CC=C2C=2C(=CC=CC12)OCC(CN(CCOC1=C(C=CC=C1)OC)CC1=CC=CC=C1)O
Name
THF methanol
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was rotary evaporated (35° C./20 mbar)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 25 ml of toluene
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the toluene phase was washed 3 times with 25 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase was rotary evaporated (40° C./15 mbar)
CUSTOM
Type
CUSTOM
Details
the residue was crystallized with 9 ml ethanol
FILTRATION
Type
FILTRATION
Details
The product was filtered under suction
WASH
Type
WASH
Details
washed twice with 3 ml cold ethanol
CUSTOM
Type
CUSTOM
Details
The substance was dried at 50° C. for 12 h.
Duration
12 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(COC1=CC=CC=2NC3=CC=CC=C3C12)O)CCOC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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